molecular formula C7H14N4O2 B14468059 4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- CAS No. 72748-96-0

4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro-

Cat. No.: B14468059
CAS No.: 72748-96-0
M. Wt: 186.21 g/mol
InChI Key: QROZULHUZNCVRS-UHFFFAOYSA-N
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Description

4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- is a heterocyclic compound that features a pyrimidine ring fused with a propanoic acid moiety. This compound is of significant interest due to its potential pharmacological applications and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a keto acid, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces fully saturated compounds .

Scientific Research Applications

4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various biochemical pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

72748-96-0

Molecular Formula

C7H14N4O2

Molecular Weight

186.21 g/mol

IUPAC Name

2-amino-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)propanoic acid

InChI

InChI=1S/C7H14N4O2/c8-5(6(12)13)3-4-1-2-10-7(9)11-4/h4-5H,1-3,8H2,(H,12,13)(H3,9,10,11)

InChI Key

QROZULHUZNCVRS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1CC(C(=O)O)N)N

Origin of Product

United States

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